
Phenol, 2,4-dichloro-, methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,4-dichloro-, methanesulfonate: is a chemical compound that belongs to the class of chlorinated phenols. It is characterized by the presence of two chlorine atoms attached to the phenol ring at the 2 and 4 positions, and a methanesulfonate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,4-dichloro-, methanesulfonate typically involves the chlorination of phenol followed by the introduction of the methanesulfonate group. The process can be summarized as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichlorophenol.
Methanesulfonation: The 2,4-dichlorophenol is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonate group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 2,4-dichloro-, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or the methanesulfonate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted phenols with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones or other oxidized derivatives of the phenol group.
Reduction Reactions: Products include dechlorinated phenols or phenols without the methanesulfonate group.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,4-dichloro-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,4-dichloro-, methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo fission, releasing a reactive intermediate that can alkylate nucleophilic sites within biological molecules. This alkylation can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,4-dichloro-, methanesulfonate can be compared with other chlorinated phenols and methanesulfonates:
Phenol, 2,4-dichloro-: This compound lacks the methanesulfonate group and has different reactivity and applications.
Phenol, 4-chloro-, methanesulfonate: This compound has only one chlorine atom and may exhibit different chemical and biological properties.
Phenol, 2,6-dichloro-, methanesulfonate: This compound has chlorine atoms at the 2 and 6 positions, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonate group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3687-13-6 |
|---|---|
Molekularformel |
C7H6Cl2O3S |
Molekulargewicht |
241.09 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI-Schlüssel |
HWTBOKMYXXIASI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
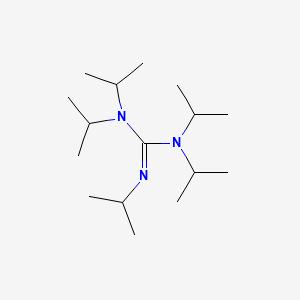


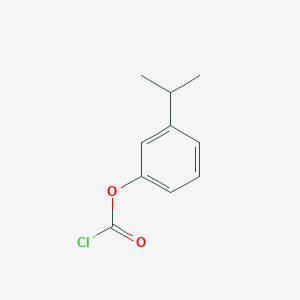
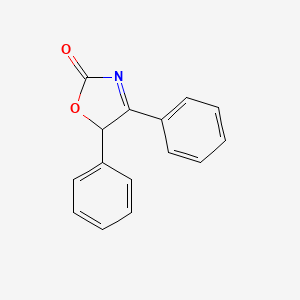
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
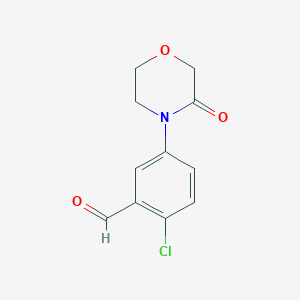
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
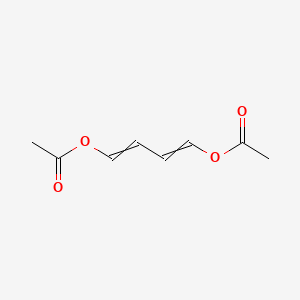
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
